9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole
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Overview
Description
9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a naphthyl group and a fused thieno-thieno-pyrrole system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves the cyclization of precursor molecules that contain thiophene and pyrrole units. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These compounds undergo cyclization reactions in the presence of formic acid or triethyl orthoformate to form the desired thieno-pyrrole structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Employed in the fabrication of organic solar cells and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a semiconductor, facilitating the transport of electrons and holes. Its conjugated structure allows for efficient charge transfer, which is crucial for the performance of organic solar cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another heterocyclic compound with similar structural features.
Thieno[3,4-b]pyridine: Shares the thieno-pyridine core structure.
Thienothiophene: Consists of two fused thiophene rings and exhibits similar electronic properties
Uniqueness
9H-9-(2-Naphthyl)-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is unique due to its specific combination of a naphthyl group with a fused thieno-thieno-pyrrole system. This unique structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photovoltaics .
Properties
Molecular Formula |
C22H13NS2 |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
15-naphthalen-1-yl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene |
InChI |
InChI=1S/C22H13NS2/c1-2-8-15-14(6-1)7-5-10-18(15)23-19-13-24-12-17(19)22-21(23)16-9-3-4-11-20(16)25-22/h1-13H |
InChI Key |
AWGSMQLNPKMGOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C4=CSC=C4C5=C3C6=CC=CC=C6S5 |
Origin of Product |
United States |
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